(3-Bromo-2-chlorophenyl)methanol
Overview
Description
(3-Bromo-2-chlorophenyl)methanol is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, with a hydroxyl group (-OH) attached to the methylene carbon
Scientific Research Applications
(3-Bromo-2-chlorophenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated phenols and alcohols.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs with antimicrobial or anticancer activities.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-chlorophenyl)methanol typically involves the reaction of 3-bromo-2-chlorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, resulting in the reduction of the aldehyde group to a hydroxyl group, forming the desired methanol derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-2-chlorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert the hydroxyl group to a methyl group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium cyanide (KCN) in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 3-Bromo-2-chlorobenzaldehyde or 3-Bromo-2-chlorobenzoic acid.
Reduction: 3-Bromo-2-chlorotoluene.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (3-Bromo-2-chlorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
(3-Bromo-2-chlorophenyl)ethanol: Similar structure but with an ethyl group instead of a methylene group.
(3-Bromo-2-chlorophenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
(3-Bromo-2-chlorophenyl)methylamine: Contains an amine group instead of a hydroxyl group.
Uniqueness: (3-Bromo-2-chlorophenyl)methanol is unique due to the combination of bromine and chlorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
(3-bromo-2-chlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMPSBOTQHHEIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736517 | |
Record name | (3-Bromo-2-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261524-75-7 | |
Record name | (3-Bromo-2-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromo-2-chlorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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